molecular formula C15H15NO B1317627 4-(N-Benzyl-N-methylamino)benzaldehyde CAS No. 1215-41-4

4-(N-Benzyl-N-methylamino)benzaldehyde

Cat. No.: B1317627
CAS No.: 1215-41-4
M. Wt: 225.28 g/mol
InChI Key: GIKGOYYFLICJFL-UHFFFAOYSA-N
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Description

4-(N-Benzyl-N-methylamino)benzaldehyde is an organic compound with the molecular formula C15H15NO. It is a derivative of benzaldehyde, where the hydrogen atom on the nitrogen of the amino group is replaced by a benzyl group and a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde typically involves the reaction of benzaldehyde with N-benzyl-N-methylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(N-Benzyl-N-methylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amino group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

4-(N-Benzyl-N-methylamino)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N-Benzyl-N-methylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. Its effects are mediated by the functional groups present in its structure, which determine its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: This compound has two methyl groups attached to the nitrogen atom instead of a benzyl and a methyl group.

    4-(Methylamino)benzaldehyde: This compound has a single methyl group attached to the nitrogen atom.

Uniqueness

4-(N-Benzyl-N-methylamino)benzaldehyde is unique due to the presence of both a benzyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the benzyl group can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable in specific applications.

Properties

IUPAC Name

4-[benzyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKGOYYFLICJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570838
Record name 4-[Benzyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-41-4
Record name 4-[Benzyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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